molecular formula C16H14Cl2N2 B13724263 2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride CAS No. 1170867-97-6

2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride

Cat. No.: B13724263
CAS No.: 1170867-97-6
M. Wt: 305.2 g/mol
InChI Key: UXAHXTSZJWIUOV-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H14Cl2N2. It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a quinoline backbone substituted with amino, chloro, methyl, and phenyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts. The final product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often using automated systems to control temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-8-methylquinoline
  • 2-Amino-8-methyl-3-phenylquinoline
  • 5-Chloro-8-methyl-3-phenylquinoline

Uniqueness

2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

CAS No.

1170867-97-6

Molecular Formula

C16H14Cl2N2

Molecular Weight

305.2 g/mol

IUPAC Name

5-chloro-8-methyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C16H13ClN2.ClH/c1-10-7-8-14(17)13-9-12(16(18)19-15(10)13)11-5-3-2-4-6-11;/h2-9H,1H3,(H2,18,19);1H

InChI Key

UXAHXTSZJWIUOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C3=CC=CC=C3.Cl

Origin of Product

United States

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